(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Overview
Description
(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a complex organic compound that features a combination of pyrimidine, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions.
Pyridine Addition: The pyridine moiety is added through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the (Z)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridine rings.
Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.
Substitution: The piperazine and pyridine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be studied for its interactions with various biomolecules, potentially serving as a ligand in receptor studies.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one: A similar compound with a slight variation in the position of the pyridine ring.
(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-4-yl)prop-2-en-1-one: Another analog with the pyridine ring in a different position.
Uniqueness
The uniqueness of (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one lies in its specific structural configuration, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(9-8-18-5-4-10-23-16-18)27-13-11-26(12-14-27)21-15-20(24-17-25-21)19-6-2-1-3-7-19/h1-10,15-17H,11-14H2/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSHXHVYXXNGOJ-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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